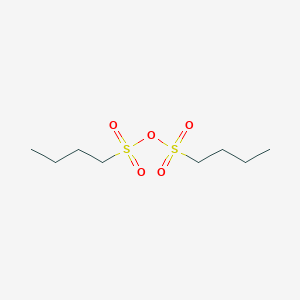![molecular formula C14H10N2O2S B14331880 2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)
2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. The presence of both hydroxyl and benzothiazolyl groups in its structure makes it a versatile molecule with significant potential in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-aminobenzothiazole. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction proceeds as follows:
Condensation Reaction: 2-hydroxybenzaldehyde reacts with 2-aminobenzothiazole in ethanol.
Reflux: The mixture is heated under reflux for several hours to ensure complete reaction.
Cooling and Filtration: After the reaction is complete, the mixture is cooled, and the product is filtered and washed with cold ethanol to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it into an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology
The compound exhibits significant biological activity, including antimicrobial and antioxidant properties. It is used in the development of new pharmaceuticals and as a probe in biochemical assays.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of cancer and infectious diseases. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of 2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. The hydroxyl and imine groups can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. For instance, in antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one derivatives: Compounds with different substituents on the aromatic rings.
Schiff bases: Other Schiff bases with similar structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its dual functionality, combining the properties of both hydroxyl and benzothiazolyl groups. This dual functionality enhances its reactivity and makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C14H10N2O2S |
|---|---|
Molekulargewicht |
270.31 g/mol |
IUPAC-Name |
2-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C14H10N2O2S/c17-12-7-3-1-5-10(12)9-15-16-14(18)11-6-2-4-8-13(11)19-16/h1-9,17H/b15-9+ |
InChI-Schlüssel |
MKZIFAPLZKYZMW-OQLLNIDSSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=O)C3=CC=CC=C3S2)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NN2C(=O)C3=CC=CC=C3S2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


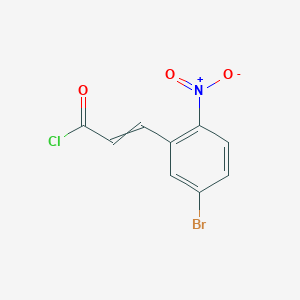

![Acetonitrile, [(4-methylphenyl)seleno]-](/img/structure/B14331818.png)
![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)

![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)
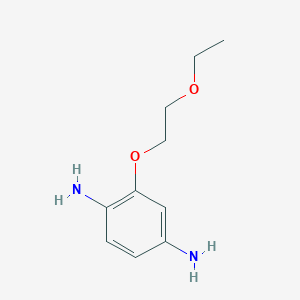
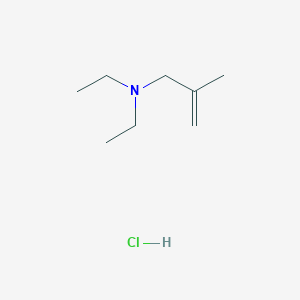
![1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine](/img/structure/B14331875.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14331876.png)
![[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14331878.png)
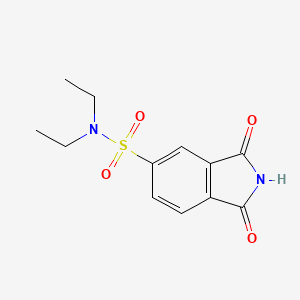
![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)
